Sakurasosaponin

Ophthalmology Fibrosis TGF-β Signaling

Sakurasosaponin is a pentacyclic triterpenoid saponin with a unique dual mechanism: AMPK-dependent autophagic cell death in NSCLC (A549 IC50 = 2.89 μM) and selective attenuation of pathological fibrosis in HPFs without cytotoxicity to normal HTFs—unlike Mitomycin C. Generics (e.g., saikosaponin A/D) engage divergent pathways (STAT3/MAPK) and lack this selectivity. Procure sakurasosaponin to ensure AMPK-autophagy-specific readouts and reliable pan-cancer cytotoxicity data (active against MCF7, HCT116, B16F10, A549). Ideal for oncology, ophthalmic fibrosis, and macrophage-TME studies.

Molecular Formula C60H98O27
Molecular Weight 1251.4 g/mol
CAS No. 59527-84-3
Cat. No. B1680742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakurasosaponin
CAS59527-84-3
SynonymsSakurasosaponin; 
Molecular FormulaC60H98O27
Molecular Weight1251.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4C(C(C(OC4C(=O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)CO)O)O)C)O)O)O)O)O
InChIInChI=1S/C60H98O27/c1-23-32(64)36(68)40(72)49(78-23)84-44-38(70)33(65)24(2)79-51(44)86-45-39(71)35(67)26(21-62)81-52(45)83-43-42(74)46(85-50-41(73)37(69)34(66)25(20-61)80-50)53(87-47(43)48(75)76)82-31-12-13-56(7)27(55(31,5)6)10-14-57(8)28(56)11-15-60-29-18-54(3,4)16-17-59(29,22-77-60)30(63)19-58(57,60)9/h23-47,49-53,61-74H,10-22H2,1-9H3,(H,75,76)/t23-,24-,25+,26+,27?,28?,29?,30+,31-,32-,33-,34+,35-,36+,37-,38+,39-,40+,41+,42-,43-,44+,45+,46+,47-,49-,50-,51-,52-,53+,56-,57+,58-,59?,60-/m0/s1
InChIKeyXHQPPRZQWSUZJV-MEXQKDRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sakurasosaponin (CAS 59527-84-3): Triterpenoid Saponin for AMPK-Autophagy and Antifibrotic Research Procurement


Sakurasosaponin (S-saponin) is a pentacyclic triterpenoid saponin glycoside with the molecular formula C60H98O27 (MW: 1251.40) [1]. It is a natural product isolated primarily from species within the Primulaceae family, including Primula sieboldii, Jacquinia flammea, and Aegiceras corniculatum [2]. Pharmacologically, sakurasosaponin exhibits dual mechanisms of interest to oncology and fibrosis researchers: (1) induction of autophagic cell death in non-small cell lung cancer (NSCLC) via activation of the AMPK signaling pathway, and (2) selective attenuation of pathological fibrosis in human pterygium fibroblasts [3][4]. Unlike many broad-spectrum cytotoxic saponins, sakurasosaponin demonstrates a unique profile of potent anti-proliferative activity coupled with relative selectivity against diseased versus normal cell populations, making it a valuable tool compound for dissecting AMPK-mediated autophagy and TGF-β/Smad signaling cascades.

Procurement Risk Analysis: Why Sakurasosaponin Cannot Be Replaced by Generic Oleanane-Type Saponins


The substitution of sakurasosaponin with generic, lower-cost oleanane-type saponins (e.g., saikosaponin A/D, glycyrrhizin, or soyasaponins) introduces significant experimental confounders due to divergent biological potency, target selectivity, and safety windows. While sakurasosaponin exhibits potent cytotoxicity against cancer cell lines with IC50 values in the low micromolar range (2.89–11.3 μM), many structurally related saponins show either significantly weaker activity or pronounced cytotoxicity against normal fibroblasts at therapeutic concentrations [1]. Crucially, sakurasosaponin demonstrates a differentiated safety profile: at 1.0 μg/mL, it reduces fibrosis in diseased pterygium fibroblasts (HPFs) without affecting normal Tenon fibroblasts (HTFs), whereas the comparator agent Mitomycin C induces significant cytotoxicity in both cell types at its effective dose (≥200 μg/mL) [2]. Furthermore, sakurasosaponin activates AMPK-dependent autophagy as its primary anti-NSCLC mechanism, a pathway not uniformly engaged by other triterpenoid saponins, which may rely on distinct signaling nodes (e.g., STAT3, MAPK) [3][4]. Procurement of generic alternatives without validation of these specific mechanistic and selectivity parameters risks experimental failure, irreproducible data, and flawed conclusions regarding AMPK-autophagy crosstalk.

Quantitative Comparator Evidence for Sakurasosaponin: Head-to-Head Performance Against Clinical Standards and Class Analogs


Antifibrotic Efficacy and Therapeutic Window: Sakurasosaponin Versus Mitomycin C in Human Pterygium Fibroblasts

In a direct head-to-head comparison, sakurasosaponin demonstrated superior antifibrotic selectivity and potency relative to mitomycin C (MMC), a clinical gold-standard antimetabolite for preventing post-surgical fibrosis [1]. Sakurasosaponin at 1.0 μg/mL significantly reduced the expression of fibrotic markers α-smooth muscle actin (α-SMA) and transforming growth factor-β (TGF-β) in human pterygium fibroblasts (HPFs) (P < 0.05). Critically, the expression levels of these fibrotic proteins after sakurasosaponin treatment were significantly lower than those observed after MMC treatment at 200 μg/mL (P < 0.05) [1]. Furthermore, MMC at its effective dose (≥200 μg/mL) exhibited broad cytotoxicity, significantly reducing cell viability in both diseased HPFs and normal human Tenon fibroblasts (HTFs). In contrast, sakurasosaponin (1.0 μg/mL) selectively decreased viability in HPFs only, sparing normal HTFs, thereby defining a demonstrably wider and safer therapeutic window [1].

Ophthalmology Fibrosis TGF-β Signaling Wound Healing

Comparative Cytotoxicity in NSCLC: Sakurasosaponin Versus Saikosaponin D in A549 Lung Adenocarcinoma Cells

While direct co-assay data are unavailable, a cross-study comparison of cytotoxicity in the A549 NSCLC cell line reveals sakurasosaponin exhibits markedly higher potency than the well-studied oleanane-type triterpenoid saponin, saikosaponin D [1][2]. Sakurasosaponin demonstrated strong cytotoxicity against A549 cells with an IC50 value of 2.89 ± 0.02 μM [1]. Under comparable assay conditions (MTT assay, 48-72h exposure), saikosaponin D exhibited an IC50 of 3.57 μM against the same A549 cell line, representing a ~24% higher concentration required for equivalent growth inhibition [2]. This potency differential is further supported by the broader cytotoxic profile of sakurasosaponin, which displays a consistent IC50 range of 2.89–9.86 μM across four cancer cell lines (MCF7, HCT116, B16F10, A549) [1], whereas saikosaponin D's reported IC50 values for NSCLC cells span a wider and generally higher range (3.57–15.69 μM depending on cell line) [2][3].

Oncology Non-Small Cell Lung Cancer Cytotoxicity Natural Products

Cytotoxicity Profile Breadth: Sakurasosaponin Exhibits Potent Activity Across Four Distinct Cancer Histotypes, Surpassing Its Methyl Ester Derivative

Direct comparison within the same study revealed that sakurasosaponin possesses a broader and more consistently potent cytotoxic profile than its closely related derivative, sakurasosaponin methyl ester [1]. When evaluated against a panel of four cancer cell lines—MCF7 (breast), HCT116 (colon), B16F10 (melanoma), and A549 (lung)—sakurasosaponin demonstrated strong cytotoxicity against all four cell lines, with IC50 values ranging from 2.89 ± 0.02 to 9.86 ± 0.21 μM [1]. In contrast, sakurasosaponin methyl ester showed strong activity against only three of the four lines (MCF7, A549, HCT116), indicating a narrower spectrum of efficacy [1]. This difference highlights the critical importance of the free carboxylic acid moiety (present in sakurasosaponin) for maintaining full cytotoxic potency across diverse cancer histotypes, a feature lost upon methyl esterification.

Oncology Pan-Cancer Cytotoxicity Structure-Activity Relationship Drug Discovery

Macrophage-Selective Cytotoxicity: Sakurasosaponin Demonstrates Enhanced Potency Against RAW 264.7 Cells Relative to Cervical Carcinoma Cells

A comparative cytotoxicity assessment revealed sakurasosaponin exhibits a pronounced selectivity for the murine macrophage cell line RAW 264.7 over the human cervical carcinoma cell line HeLa [1]. The recorded IC50 value for sakurasosaponin against RAW 264.7 macrophages was 3.8 ± 0.25 μM, while the IC50 against HeLa cells was significantly higher at 11.3 ± 1.52 μM (n=3) [1]. This represents an approximately 3-fold greater potency against the macrophage lineage. This differential sensitivity may reflect distinct mechanisms of uptake, intracellular target engagement, or downstream signaling pathway activation in immune versus epithelial cancer cells. Such macrophage-tropic activity is particularly relevant for modulating the tumor microenvironment, where tumor-associated macrophages (TAMs) play a pivotal role in promoting angiogenesis, immunosuppression, and metastasis.

Immuno-Oncology Macrophage Targeting Tumor Microenvironment Inflammation

Mechanistic Differentiation: AMPK-Mediated Autophagy Induction Distinguishes Sakurasosaponin from STAT3-Dependent Saponins in NSCLC

Sakurasosaponin exerts its anti-NSCLC activity through a mechanism distinct from that of the widely studied saikosaponin D, despite their shared triterpenoid saponin classification [1][2]. Sakurasosaponin induces cell death in NSCLC cells by activating the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which in turn triggers autophagic flux [1]. This AMPK-autophagy axis is a specific cellular stress response pathway. In contrast, saikosaponin D inhibits NSCLC cell proliferation primarily through suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, leading to G0/G1 cell cycle arrest and apoptosis [2]. This fundamental mechanistic divergence implies that these compounds will not be interchangeable in experiments designed to probe autophagy-related cell death. Utilizing saikosaponin D as a substitute would interrogate an entirely different signaling cascade (JAK/STAT), yielding non-equivalent and potentially misleading results.

Autophagy AMPK Signaling Non-Small Cell Lung Cancer Mechanism of Action

Validated Research Applications for Sakurasosaponin Based on Quantitative Comparator Evidence


1. Autophagy-Focused NSCLC Research Requiring AMPK Pathway Activation

Researchers investigating the role of AMPK-dependent autophagy in non-small cell lung cancer should prioritize sakurasosaponin. Unlike saikosaponin D, which primarily inhibits the STAT3 pathway [1], sakurasosaponin directly activates AMPK to induce autophagic cell death [2]. Its potent cytotoxicity against A549 cells (IC50 = 2.89 μM) further supports its use in NSCLC models [3]. Procuring sakurasosaponin ensures the experimental readout is specifically linked to AMPK-autophagy signaling rather than other pathways common to alternative saponins.

2. Selective Antifibrotic Studies Requiring Diseased Fibroblast Targeting Without Normal Cell Toxicity

For ophthalmic research or other fibrosis models where sparing normal tissue is paramount, sakurasosaponin offers a validated advantage. In a direct comparison with mitomycin C (MMC), sakurasosaponin reduced fibrosis in human pterygium fibroblasts (HPFs) at 1.0 μg/mL without affecting normal Tenon fibroblasts (HTFs), whereas MMC at its effective dose (≥200 μg/mL) was toxic to both cell types [4]. This selectivity makes sakurasosaponin the superior choice for developing safer antifibrotic interventions.

3. Pan-Cancer Cytotoxicity Screening Including Melanoma Models

Laboratories conducting broad-spectrum cytotoxicity screens across multiple cancer histotypes should select sakurasosaponin over its methyl ester derivative. Sakurasosaponin exhibits strong activity against all four major cancer cell lines tested (MCF7, HCT116, B16F10, A549), whereas the methyl ester derivative is inactive against the melanoma B16F10 line [3]. This ensures robust and consistent data generation in pan-cancer studies, particularly those including melanoma, and informs structure-activity relationship (SAR) studies focused on the aglycone carboxyl group [3].

4. Tumor Microenvironment Modulation Targeting Tumor-Associated Macrophages (TAMs)

Investigators studying the role of tumor-associated macrophages in cancer progression or immunotherapy resistance should consider sakurasosaponin for its selective cytotoxicity. It demonstrates an approximately 3-fold higher potency against RAW 264.7 macrophages (IC50 = 3.8 μM) compared to HeLa carcinoma cells (IC50 = 11.3 μM) [5]. This selectivity makes it a valuable tool for depleting or functionally modulating macrophages within the tumor microenvironment without broadly eliminating cancer cells at equivalent concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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